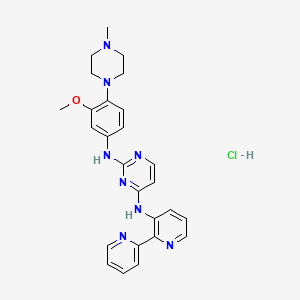

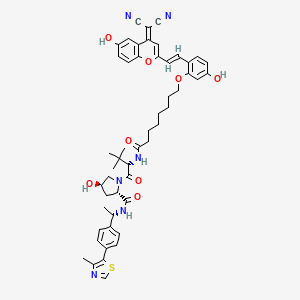

Tubulin inhibitor 36

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

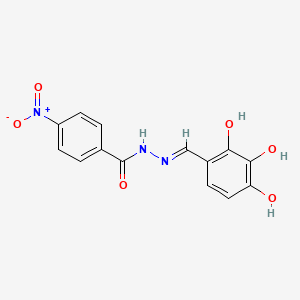

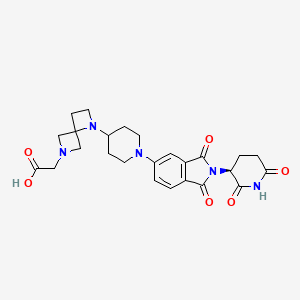

Tubulin Inhibitor 36 is a small molecule that targets tubulin, a protein that is a key component of the microtubule network within cells. Microtubules play a crucial role in cell division, intracellular transport, and maintaining cell shape. By inhibiting tubulin polymerization, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 36 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. Common synthetic routes may include:

Step 1: Formation of an aromatic core structure through Friedel-Crafts acylation.

Step 2: Introduction of functional groups via nucleophilic substitution reactions.

Step 3: Final coupling reactions using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring high yield and purity. This may include optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tubulin Inhibitor 36 undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

Reduction: Reduction of nitro groups to amines using reducing agents such as hydrogen gas and palladium on carbon.

Substitution: Halogenation of aromatic rings using halogenating agents like bromine or chlorine.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds

Scientific Research Applications

Tubulin Inhibitor 36 has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study microtubule dynamics and polymerization.

Biology: Investigated for its role in disrupting cell division and inducing apoptosis in cancer cells.

Medicine: Explored as a potential therapeutic agent for treating various cancers, including breast, lung, and ovarian cancers.

Industry: Utilized in the development of nanoparticle drug delivery systems to enhance the solubility and bioavailability of chemotherapeutic agents

Mechanism of Action

Tubulin Inhibitor 36 exerts its effects by binding to the colchicine binding site on tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound also activates intrinsic and extrinsic apoptotic pathways, involving key molecular targets such as p53 and interleukin-α .

Comparison with Similar Compounds

Colchicine: Binds to the same site on tubulin and inhibits microtubule polymerization.

Paclitaxel: Stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest.

Vinblastine: Binds to tubulin and inhibits microtubule assembly, causing cell cycle arrest.

Uniqueness of Tubulin Inhibitor 36: this compound is unique in its dual mechanism of action, targeting both tubulin polymerization and specific signaling pathways involved in apoptosis. This dual action enhances its efficacy as an anticancer agent and reduces the likelihood of resistance development compared to other tubulin inhibitors .

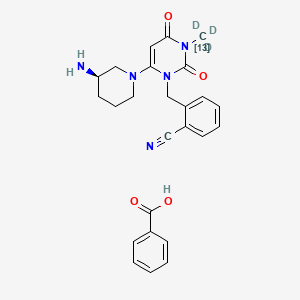

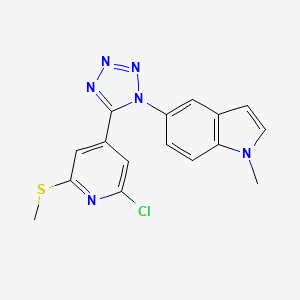

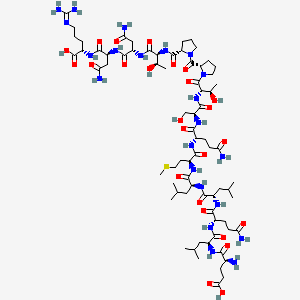

Properties

Molecular Formula |

C16H13ClN6S |

|---|---|

Molecular Weight |

356.8 g/mol |

IUPAC Name |

5-[5-(2-chloro-6-methylsulfanylpyridin-4-yl)tetrazol-1-yl]-1-methylindole |

InChI |

InChI=1S/C16H13ClN6S/c1-22-6-5-10-7-12(3-4-13(10)22)23-16(19-20-21-23)11-8-14(17)18-15(9-11)24-2/h3-9H,1-2H3 |

InChI Key |

WOBXBBIDOFZPJP-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)N3C(=NN=N3)C4=CC(=NC(=C4)Cl)SC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)

![5-(2,3-Dimethoxyphenyl)-2,3-diphenylimidazo[1,2-c]quinazoline](/img/structure/B12382899.png)